1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol
Description
The compound “1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol” is a benzimidazole derivative featuring a nitro-substituted pyridine moiety and a piperidin-3-ol group. Benzimidazoles are heterocyclic aromatic systems known for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities .
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-13-4-3-9-20(11-13)17-19-14-5-1-2-6-15(14)21(17)16-8-7-12(10-18-16)22(24)25/h1-2,5-8,10,13,23H,3-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQZWCRTBGEXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol , with CAS number 1185313-21-6 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 374.83 g/mol . The compound features a complex structure that includes a piperidine ring and a nitro-substituted pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185313-21-6 |
| Molecular Formula | C17H19ClN6O2 |
| Molecular Weight | 374.83 g/mol |
| LogP | 4.3467 |
| PSA (Polar Surface Area) | 105.79 Ų |
Antimicrobial Activity
Recent studies have indicated that derivatives containing the benzimidazole and piperidine structures exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
A study conducted on related piperidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research on similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating effective concentrations for therapeutic use .
The biological activity of This compound is hypothesized to involve the following mechanisms:
- Inhibition of DNA Synthesis : The nitro group may be involved in the formation of reactive intermediates that disrupt DNA replication.
- Enzyme Inhibition : The benzimidazole moiety is known to inhibit various enzymes critical for microbial survival and cancer cell proliferation.
- Membrane Disruption : The lipophilicity imparted by the piperidine ring may enhance membrane permeability, leading to cell lysis in susceptible organisms.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
-
Study on Antibacterial Efficacy : A compound structurally akin to our target was tested against a panel of bacterial strains, demonstrating significant zones of inhibition (up to 24 mm ) against Bacillus subtilis and Salmonella typhi.
Compound Zone of Inhibition (mm) Compound A 24 Compound B 22 Compound C 21 - Anticancer Screening : In vitro assays showed that related derivatives inhibited cell growth in breast cancer cell lines with IC50 values as low as 0.36 µM , showcasing their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperidin-3-ol’s hydroxyl group likely enhances aqueous solubility compared to hydrophobic substituents like toluenesulfonyl .
- Plasma Concentration : Compound 7a () achieved plasma levels of 31 µM at 1 h post-administration, suggesting benzimidazole derivatives with polar groups (e.g., piperidin-3-ol) may exhibit favorable pharmacokinetics .
- LogP : The nitro group may reduce LogP (increasing polarity), while the aromatic benzimidazole core balances lipophilicity for membrane permeability .
Structure-Activity Relationship (SAR) Trends
Electron-withdrawing groups (e.g., nitro) on aromatic rings enhance target binding and antimicrobial potency .
Piperidine derivatives improve solubility and metabolic stability compared to sulfonic acids or ureas .
Spatial arrangement : The planar benzimidazole core allows for π-π stacking with biological targets, while the piperidin-3-ol group introduces stereochemical diversity for selective interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of benzene-1,2-diamine with lactic acid under acidic conditions to form 1-(1H-benzoimidazol-2-yl)ethanol. This intermediate is oxidized using chromium trioxide in acetic acid to yield 1-(1H-benzoimidazol-2-yl)ethanone (62% yield). Subsequent aldol condensation with substituted aromatic aldehydes in ethanol, catalyzed by sodium hydroxide, generates propenone derivatives. Intermediates are characterized via -NMR, ESI-mass spectrometry, and chromatographic purification .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (-NMR, -NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, -NMR peaks at δ 10.83 (broad singlet) and 8.18–8.07 ppm (aromatic protons) validate the benzimidazole and propenone moieties. ESI-MS provides molecular ion peaks matching theoretical masses .
Advanced Research Questions
Q. How do structural modifications at the benzimidazole or piperidine moieties influence biological activity?
- Methodological Answer : Substitutions on the benzimidazole ring (e.g., nitro groups) enhance electron-withdrawing effects, potentially increasing binding affinity to targets like fumarate reductase or HIF prolyl hydroxylases. Piperidine hydroxyl groups improve solubility, impacting pharmacokinetics. Comparative studies with analogs (e.g., JNJ-42041935, a HIF inhibitor) suggest that nitro and trifluoromethoxy groups enhance enzyme inhibition .
Q. What in vitro models evaluate this compound’s biological activity, and what methodological considerations are critical?
- Methodological Answer : Antimycobacterial activity is assessed using Mycobacterium tuberculosis cultures (MIC values), while antiproliferative effects are tested in B16-BL6 melanoma cells. Key considerations include maintaining sterile conditions, using DMSO as a solvent (≤0.1% to avoid cytotoxicity), and validating results with positive controls (e.g., isoniazid for antimycobacterial assays) .
Q. How can researchers address discrepancies in biological assay data across studies?
- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay protocols. Mitigation strategies include:
- Repurifying compounds via column chromatography.
- Standardizing solvent systems (e.g., avoiding DMSO in cell viability assays).
- Validating results with orthogonal assays (e.g., ATP quantification alongside cell proliferation) .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates vibrational modes and electronic properties, while molecular docking (e.g., AutoDock Vina) models binding to enzymes like fumarate reductase. For example, JNJ-42041935’s binding to HIF prolyl hydroxylase was validated via crystallography and docking studies, guiding structure-activity optimization .
Q. What strategies optimize pharmacokinetic properties during lead optimization?
- Methodological Answer : Improving oral bioavailability involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
